REACTION_CXSMILES
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[CH3:1][C:2]([CH3:9])([CH:7]=[CH2:8])[CH2:3][C:4]([OH:6])=[O:5].[Br:10]C(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:33]([Cl:37])(Cl)([Cl:35])[Cl:34]>>[Br:10][CH:7]([CH2:8][C:33]([Cl:37])([Cl:35])[Cl:34])[C:2]([CH3:9])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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18.2 g
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Type
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reactant
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Smiles
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CC(CC(=O)O)(C=C)C
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Name
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|
Quantity
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57 g
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Type
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reactant
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Smiles
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BrC(Cl)(Cl)Cl
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Name
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|
Quantity
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0.15 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed under a nitrogen atmosphere for 72 hours after which the volatile portion
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Duration
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72 h
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Type
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CUSTOM
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Details
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was removed by evaporation under reduced pressure
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Type
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CUSTOM
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Details
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The residue was recrystallised from petroleum ether (boiling range 80° to 100° C.)
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Name
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|
Type
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product
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Smiles
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BrC(C(CC(=O)O)(C)C)CC(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |